Air Stability of an Electron-Rich Phosphine: vBRIDP vs. P(t-Bu)3 and Related Trialkylphosphines
vBRIDP is reported to maintain air stability despite possessing high electron density on the phosphorus center, a property that distinguishes it from comparably electron-rich trialkylphosphines such as tri-tert-butylphosphine (P(t-Bu)3), which is pyrophoric and requires rigorous inert-atmosphere handling [1]. The 2,2-diphenylvinyl backbone prevents oxidation to the corresponding phosphine oxide through a structural mechanism involving the cis-phenyl ring, as described in the foundational BRIDP ligand design review [2]. While no direct quantitative oxidation kinetic comparison (e.g., half-life under standardized O2 exposure) was located in the open literature for vBRIDP vs. P(t-Bu)3, the qualitative differentiation is consistently emphasized across primary publications and commercial technical documentation .
| Evidence Dimension | Air stability (oxidation resistance) of electron-rich phosphine ligands |
|---|---|
| Target Compound Data | Air-stable as a solid and in solution under ambient conditions; store at 2–8 °C or room temperature under inert gas (TCI recommends storage under inert gas for long-term stability) |
| Comparator Or Baseline | P(t-Bu)3: pyrophoric, requires strict inert atmosphere handling. Many other trialkylphosphines (e.g., PCy3) are air-sensitive. |
| Quantified Difference | Qualitative difference: vBRIDP is air-stable; P(t-Bu)3 is pyrophoric. No quantitative kinetic data (e.g., t1/2 under air) available for direct comparison. |
| Conditions | Bulk solid and solution-state stability; ambient atmosphere |
Why This Matters
For procurement, air-stable ligands reduce handling complexity, storage costs, and experimental failure rates associated with ligand degradation, especially in high-throughput or industrial settings where inert-atmosphere glovebox use is impractical.
- [1] Suzuki, K., Hori, Y., Nakayama, Y., & Kobayashi, T. (2011). Development of New Phosphine Ligands (BRIDPs) for Efficient Palladium-Catalyzed Coupling Reactions and Their Application to Industrial Processes. Journal of Synthetic Organic Chemistry, Japan, 69(11), 1231–1240. View Source
- [2] Suzuki, K., Hori, Y., Nakayama, Y., & Kobayashi, T. (2011). Development of New Phosphine Ligands (BRIDPs) for Efficient Palladium-Catalyzed Coupling Reactions and Their Application to Industrial Processes. Journal of Synthetic Organic Chemistry, Japan, 69(11), 1231–1240. View Source
